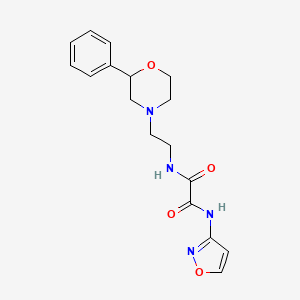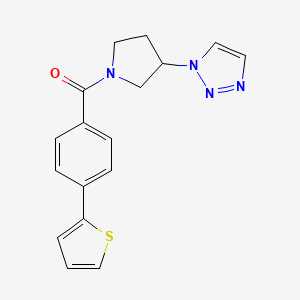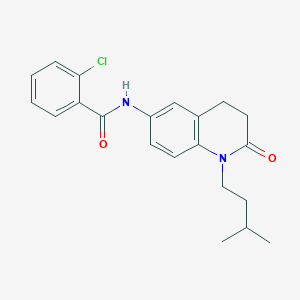![molecular formula C15H12OS2 B2384060 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one CAS No. 924275-80-9](/img/structure/B2384060.png)
4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one, also known as 4-TMBT, is a heterocyclic organic compound belonging to the benzothiepin family. This compound is of interest due to its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and materials science. 4-TMBT has been studied for its potential use in a variety of areas, including synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one has been studied for its potential use in a variety of scientific research applications. For example, it has been studied for its potential use as a synthetic intermediate in the synthesis of biologically active compounds. Additionally, this compound has been studied for its potential use in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one is not yet fully understood. However, it is believed that the compound interacts with the active sites of enzymes and other proteins in order to alter their activity. Additionally, this compound is believed to interact with the cell membrane, leading to changes in the permeability of the membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, in vitro studies have shown that this compound has the potential to inhibit the growth of certain cancer cells. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one in laboratory experiments is its low cost and availability. Additionally, this compound is relatively stable and can be stored for extended periods of time. The main limitation of using this compound in laboratory experiments is its low solubility in aqueous solutions.
Future Directions
The potential applications of 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one are still being explored. One potential future direction is to further study the biochemical and physiological effects of this compound in order to better understand its mechanism of action. Additionally, further research could be done to explore the potential use of this compound in the synthesis of biologically active compounds and materials. Additionally, research could be conducted to explore the potential use of this compound in the treatment of diseases such as cancer and inflammation. Finally, research could be conducted to explore the potential use of this compound in the development of new polymers and materials.
Synthesis Methods
4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one can be synthesized via a variety of methods, including the Wittig reaction, the Biginelli reaction, and the Ugi reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The Biginelli reaction involves the reaction of an aldehyde, a ketone, and an ethyl acetoacetate to form a 3-hydroxy-3-methylpyridine. The Ugi reaction involves the reaction of an aldehyde, a ketone, an amine, and an isocyanide to form a substituted imidazole.
properties
IUPAC Name |
(4E)-4-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzothiepin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS2/c16-15-11(10-12-4-3-8-17-12)7-9-18-14-6-2-1-5-13(14)15/h1-6,8,10H,7,9H2/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGWYVOETYZITA-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C(=O)C1=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CSC2=CC=CC=C2C(=O)/C1=C/C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2383977.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2-phenoxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2383981.png)



![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2383986.png)

![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea](/img/structure/B2383989.png)


![N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2383995.png)
![N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2383998.png)
